1-(2-Fluoroethyl)-1H-benzo[d]imidazole
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Overview
Description
1-(2-Fluoroethyl)-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with 2-fluoroethyl halides under basic conditions. One common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-(2-Fluoroethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
- 1-(2-Fluoroethyl)-1H-imidazole
- 1-(2-Fluoroethyl)-1H-pyrazole
- 1-(2-Fluoroethyl)-1H-triazole
Comparison: 1-(2-Fluoroethyl)-1H-benzo[d]imidazole is unique due to its benzimidazole core, which provides enhanced stability and biological activity compared to other similar compounds. The presence of the fluoroethyl group further enhances its chemical properties, making it more versatile in various applications .
Properties
Molecular Formula |
C9H9FN2 |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-(2-fluoroethyl)benzimidazole |
InChI |
InChI=1S/C9H9FN2/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 |
InChI Key |
IEXVSTHZUQADKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCF |
Origin of Product |
United States |
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